REACTION_CXSMILES
|
[CH2:1]1[CH2:13][N:12]2[C:4]3[C:5]([CH2:9][CH2:10][CH2:11]2)=[CH:6][CH:7]=[CH:8][C:3]=3[CH2:2]1.P(Cl)(Cl)(Cl)=O.CN(C)C1C=CC=CC=1.CN(C)[CH:30]=[O:31]>>[CH2:10]1[CH2:11][N:12]2[CH2:13][CH2:1][CH2:2][C:3]3=[C:4]2[C:5](=[CH:6][C:7]([CH:30]=[O:31])=[CH:8]3)[CH2:9]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC2=C3C(=CC=C2)CCCN3C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
a Claisen head whose sidearm was fitted with a drying tube
|
Type
|
CUSTOM
|
Details
|
The flask is flushed with dry nitrogen
|
Type
|
TEMPERATURE
|
Details
|
cooled in a dry ice/isopropyl alcohol bath
|
Type
|
ADDITION
|
Details
|
Phosphorus oxychloride (16 mL, about 26.3 g) is added
|
Type
|
ADDITION
|
Details
|
19 g of julolidine is added dropwise
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
after addition of the julolidine
|
Type
|
TEMPERATURE
|
Details
|
heated on a steam bath for 2 hr
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
poured into a slurry of about 400 mL of crushed ice and water
|
Type
|
ADDITION
|
Details
|
The resulting solution is carefully neutralized by the addition of 150 g of sodium acetate in 250 mL of water
|
Type
|
FILTRATION
|
Details
|
The precipitated aldehyde is collected by filtration
|
Type
|
WAIT
|
Details
|
the filtrate is kept at 0° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The additional precipitate thus formed
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
CUSTOM
|
Details
|
The combined precipitates
|
Type
|
ADDITION
|
Details
|
are treated with activated charcoal (Darco® G-60)
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol/water
|
Type
|
CUSTOM
|
Details
|
to give 21.2 g (96%) of 9-JA as light yellow needles, mp 81° C.-82° C. [lit. 83° C., J. Org. Chem., 17, 1281 (1952)]
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C1CC2=CC(=CC3=C2N(C1)CCC3)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |